molecular formula C18H18ClN3O2S B2439764 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215419-77-4

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2439764
CAS No.: 1215419-77-4
M. Wt: 375.87
InChI Key: DLFXAUGOLCDBCG-UHFFFAOYSA-N
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Description

The compound N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride represents an intricate chemical structure with significant potential in various scientific domains. It combines elements of thiazole, furan, and dihydroisoquinoline, each contributing unique properties that can be exploited for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride generally involves multi-step organic synthesis techniques. Key steps include the formation of the thiazole ring, the incorporation of the furan moiety, and the coupling of the dihydroisoquinoline component.

Industrial Production Methods

In industrial settings, the production scale may include optimized reaction conditions for yield and purity, potentially involving continuous flow chemistry to enhance efficiency and reproducibility. Catalysts and solvent conditions are meticulously chosen to drive the reactions to completion with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Modifying the oxidation state of the furan or thiazole rings.

  • Reduction: : Potential reduction of any unsaturated bonds within the structure.

  • Substitution: : The functional groups in the thiazole ring may undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate, and different solvents depending on the reaction's nature may be employed. Reaction conditions often include specific temperatures, pressures, and pH levels to maximize efficiency and selectivity.

Major Products

Reactions can yield derivatives where functional groups are added or removed, potentially altering the compound's biological or chemical properties. These modifications enable further exploration of structure-activity relationships.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride can be used to study reaction mechanisms, particularly those involving heterocycles and complex ring systems.

Biology

Biologically, the compound can serve as a probe to investigate various pathways due to its structural diversity, influencing protein binding and interactions.

Medicine

In medicine, potential therapeutic applications include exploring its role as a ligand in drug design, targeting specific receptors or enzymes. The structural motifs present can be crucial in binding specificity and efficacy.

Industry

Industrial applications might include using the compound in developing novel materials or as intermediates in the synthesis of other complex molecules.

Comparison with Similar Compounds

When compared to similar compounds, the uniqueness of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride lies in its multi-functional groups and structural complexity, allowing diverse applications

By exploring its properties and applications, This compound stands out as a versatile and intriguing compound for further research and development.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S.ClH/c22-17(16-6-3-9-23-16)20-18-19-15(12-24-18)11-21-8-7-13-4-1-2-5-14(13)10-21;/h1-6,9,12H,7-8,10-11H2,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFXAUGOLCDBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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